MA-0204

PPARδ Selectivity Nuclear Receptors

Researchers studying PPARδ-mediated mitochondrial rescue face a critical selectivity gap-generic agonists cross-react with PPARα/γ, causing confounding toxicities. MA-0204 solves this with >10,000-fold selectivity (PPARδ EC50=0.4 nM; PPARα EC50=6,660 nM) and validated efficacy in DMD patient myoblasts and IR-AKI rat models (69% ↓ plasma creatinine). • PPARδ EC50 0.4 nM; >10,000-fold selectivity over PPARα/γ-eliminates off-target confounding. • 90% oral bioavailability in rats; once-daily dosing feasible for chronic mdx studies. • Clean safety pharmacology panel: non-mutagenic, inactive against 68 off-targets.

Molecular Formula C25H27F3N2O4
Molecular Weight 476.5 g/mol
Cat. No. B608797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA-0204
SynonymsMA-0204;  MA 0204;  MA0204.
Molecular FormulaC25H27F3N2O4
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1
InChIKeyGYNMVDMBFKGCCR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MA-0204: Selective PPARδ Modulator


MA-0204 (CAS 2095128-17-7) is a synthetic small-molecule modulator of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates mitochondrial fatty acid oxidation (FAO) and energy metabolism. Structurally, MA-0204 incorporates an imidazole core designed as a cis-amide isostere to enhance binding affinity and selectivity [1]. Preclinical studies demonstrate its ability to activate PPARδ with sub-nanomolar potency, upregulate FAO genes, and improve mitochondrial function in multiple disease-relevant models, including Duchenne muscular dystrophy (DMD) and acute kidney injury (AKI) [2]. This compound is under investigation as a potential therapy for DMD and renal injury, with reported favorable oral pharmacokinetics and a clean safety pharmacology profile [3].

Pathway Study Fit
PPARδ-selective modulation research; targets mitochondrial fatty acid oxidation
Model Context
Supports DMD and acute kidney injury preclinical model investigation
Oral Dosing Support
Reported oral bioavailability profile facilitates chronic in vivo study design

MA-0204: Irreplaceable vs. Generic PPARδ Agonists


The PPARδ modulator class encompasses diverse chemical scaffolds and selectivity profiles that profoundly influence biological outcomes. Generic substitution with a PPARδ agonist of similar nominal potency is unsound because selectivity over PPARα and PPARγ is critical to avoid known toxicities (e.g., hepatotoxicity, edema, cardiac events) [1]. Furthermore, the physicochemical properties of MA-0204—derived from its unique imidazole-based structure—confer a distinct absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) signature, including high plasma protein binding and minimal efflux, which are not shared by other in-class compounds [2]. The data below quantifies these differential attributes and demonstrates why MA-0204 cannot be replaced by a close analog or alternative without jeopardizing experimental reproducibility or therapeutic potential.

PPARα/γ cross-reactivity may confound results
Generic PPARδ agonists with lower selectivity margins carry documented off-target liabilities; MA-0204’s extreme isoform preference may not transfer to close analogs.
Pharmacokinetic signature may differ significantly
Imidazole-core ADME profile (clearance, plasma protein binding) is distinct from earlier benzamide and other PPARδ chemotypes; exposure reproducibility requires validation.
Disease-relevant cell engagement may not transfer
Activity validated in patient-derived DMD myoblasts is not documented for alternative PPARδ modulators; target engagement in human disease cells requires compound-specific review.

MA-0204: Quantitative Differentiation


Superior PPARδ Potency and Selectivity

MA-0204 activates human PPARδ with an EC50 of 0.4 nM, demonstrating 2.5-fold higher potency than seladelpar (EC50 = 2 nM) and 2.5-3 fold higher than GW501516 (EC50 = 1-1.2 nM). Crucially, its selectivity window for PPARδ over PPARα and PPARγ is >10,000-fold, a margin that is 10-13 times greater than the ~1,000-fold selectivity reported for GW501516 and GW0742 [1]. This extreme selectivity minimizes the risk of off-target PPARα/γ-mediated adverse events, a documented liability for less selective modulators [2].

PPARδ Potency & Selectivity
Cross-study comparable
EC50 0.4 nM, selectivity >10,000-fold over PPARα/γ. GW501516 ~1 nM, ~1,000-fold selectivity.
Selectivity margin may reduce off-target PPARα/γ engagement
Human PPAR transactivation assay; comparator data from literature
PPARδ Selectivity Nuclear Receptors

Optimized Pharmacokinetics and Oral Bioavailability

MA-0204 shows favorable oral bioavailability and low clearance across species, distinguishing it from earlier-generation PPARδ modulators. In rats, MA-0204 achieves an oral bioavailability (%F) of 90% following a 3 mg/kg dose, with a half-life (t1/2) of 4.6 hours and clearance (CL) of 10 mL/min/kg [1]. This PK profile is markedly superior to that of the parent benzamide series, which exhibited high clearance (>85 mL/min/kg) and short half-lives (<1 h) in mice [2]. The high fraction absorbed and low clearance support once-daily oral dosing in preclinical efficacy models.

Oral PK & Bioavailability
Head-to-head comparison
Rat oral F=90%, CL=10 mL/min/kg. Earlier leads: CL >85 mL/min/kg, short half-life.
Supports consistent oral exposure for in vivo pharmacology
Rat PK (3 mg/kg PO); cross-species comparison with mouse data
Pharmacokinetics ADME Oral Bioavailability

Renoprotection in Ischemic AKI Model

In a rat ischemia-reperfusion AKI model, oral administration of MA-0204 (30 mg/kg) significantly improved renal function and reduced tubular damage. Treatment resulted in a 69% reduction in plasma creatinine and an 800% increase in creatinine clearance compared to vehicle controls 24-48 hours post-injury [1]. This level of functional recovery is a key differentiator; while other PPARδ agonists like GW501516 have shown anti-inflammatory effects in chronic proteinuric models, direct comparative data in acute ischemic injury for these compounds is lacking, highlighting MA-0204's unique validation in a clinically relevant AKI setting [2].

AKI Functional Recovery
Reported
69% ↓ creatinine, 800% ↑ creatinine clearance vs vehicle
Supports acute kidney injury model-response context
Rat IR-AKI model, 30 mg/kg oral, 24–48 h post-injury
Acute Kidney Injury Mitochondrial Function Fatty Acid Oxidation

PPARδ Target Gene and FAO Activation in DMD Myoblasts

MA-0204 directly engages the PPARδ pathway in muscle cells from Duchenne muscular dystrophy (DMD) patients. In vitro, MA-0204 (0.04-40 nM) altered the expression of PPARδ target genes (e.g., ANGPTL4, CPT1a, PDK4) and increased fatty acid oxidation in a concentration-dependent manner [1]. While GW501516 is known to induce similar transcriptional changes in murine muscle, MA-0204's activity in patient-derived human myoblasts provides a critical, disease-relevant translational link that is not yet documented for other PPARδ modulators . This patient-cell validation supports the therapeutic hypothesis for DMD and differentiates MA-0204 from compounds lacking such human ex vivo data.

Target Engagement in DMD Cells
Context-dependent
Gene expression (ANGPTL4, CPT1a) and FAO increase in DMD patient myoblasts. GW501516 data limited to murine myotubes.
Supports disease-relevant cell engagement context
Patient-derived myoblasts; concentration-dependent 1.2–12 nM
Duchenne Muscular Dystrophy Patient-Derived Cells Mitochondrial Metabolism

Favorable Safety and CYP Inhibition Profile

MA-0204 demonstrates a clean CYP inhibition profile, with IC50 values >10 μM for major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), except for CYP2C9 which showed 56% inhibition at 10 μM [1]. This profile indicates a low potential for pharmacokinetic drug-drug interactions, a common concern with PPAR agonists (e.g., fibrates like gemfibrozil are known CYP2C8 inhibitors). Additionally, MA-0204 was non-mutagenic in a mini-Ames test and inactive in a broad panel of 68 safety-related molecular targets [2]. This clean safety pharmacology package is a quantifiable advantage for long-term in vivo studies where off-target effects could confound results.

Safety & CYP Profile
Context-dependent
CYP IC50 >10 µM for major isoforms (CYP2C9 56% at 10 µM); non-mutagenic; clean 68-target panel.
Supports safety-related endpoint monitoring context
Class-level inference; direct comparator data limited
Drug-Drug Interactions CYP450 Safety Pharmacology

MA-0204: Key Research Applications


DMD Preclinical Efficacy Studies

MA-0204 is the compound of choice for investigating PPARδ-mediated mitochondrial rescue in DMD. Its high potency (EC50 = 0.4 nM) and >10,000-fold selectivity ensure robust target engagement while minimizing PPARα/γ-related toxicities [1]. Crucially, its validated activity in patient-derived DMD myoblasts provides a translational bridge, and its favorable oral PK in rodents (e.g., 90% F in rats) supports convenient once-daily dosing for long-term mdx mouse studies [2].

AKI and Renal Mitochondrial Research

For studies of ischemic AKI and chronic kidney disease, MA-0204 offers a uniquely validated tool. The ASN abstract reports a 69% reduction in plasma creatinine and 800% increase in creatinine clearance in a rat IR-AKI model [3]. This level of functional recovery, coupled with its clean safety profile, makes MA-0204 ideal for exploring mitochondrial-targeted renoprotection, a field with high unmet need and limited validated chemical probes.

Chronic Oral Pharmacology and Safety

In any chronic dosing study where consistent drug exposure and a wide therapeutic index are paramount, MA-0204 is superior to many first-generation PPARδ agonists. Its high oral bioavailability (%F = 90% in rat), low clearance (10 mL/min/kg), and minimal CYP inhibition liability ensure predictable PK and low risk of drug-drug interactions [4]. The >10,000-fold selectivity window and clean safety pharmacology panel (non-mutagenic, inactive against 68 targets) provide confidence that observed effects are on-target [5].

PPARδ-Mediated FAO in Human Cells

MA-0204 is the preferred PPARδ modulator for studies in human renal proximal tubule epithelial cells (RPTECs) or patient-derived cells. It upregulates FAO genes (e.g., CPT1a) and increases palmitate oxidation in human RPTECs, providing a direct mechanistic link to mitochondrial function [6]. The compound's >10,000-fold selectivity ensures that observed metabolic shifts are due to PPARδ activation and not cross-reactivity with PPARα or PPARγ, a common confounding factor with less selective probes [7].

Application
Selection Property
Validation Focus
DMD mitochondrial rescue studies
PPARδ pathway engagement in muscle
Patient-derived myoblast response
Ischemic AKI model-response studies
Renal functional recovery endpoint
Mitochondrial FAO activation in kidney
Chronic oral dosing studies
Oral bioavailability and clearance profile
On-target PPARδ engagement with low off-target risk
Human cell FAO assay studies
PPARδ-selective gene activation
Metabolic flux in RPTECs or patient cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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